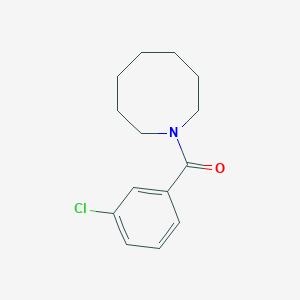
N-methyl-2-(methylsulfonyl)-N-(quinolin-4-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-(methylsulfonyl)-N-(quinolin-4-ylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key component of the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
作用機序
N-methyl-2-(methylsulfonyl)-N-(quinolin-4-ylmethyl)acetamide works by irreversibly binding to the active site of BTK, thereby inhibiting its activity. BTK is a key regulator of B-cell receptor signaling, and its inhibition leads to decreased survival and proliferation of B-cells. This compound has also been shown to inhibit other downstream pathways, including the PI3K/AKT and NF-κB pathways, which are important for the survival of B-cell malignancies.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and inhibit proliferation in various B-cell malignancies. It has also been shown to decrease the levels of various cytokines and chemokines that are involved in the tumor microenvironment. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
実験室実験の利点と制限
One of the advantages of N-methyl-2-(methylsulfonyl)-N-(quinolin-4-ylmethyl)acetamide is its specificity for BTK, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, this compound has also been shown to have some limitations, including the potential for drug resistance and the risk of toxicity, particularly in combination with other agents.
将来の方向性
There are several potential future directions for the development of N-methyl-2-(methylsulfonyl)-N-(quinolin-4-ylmethyl)acetamide. One area of interest is the combination of this compound with other agents, such as immune checkpoint inhibitors or CAR-T cell therapy, to enhance its anti-tumor activity. Another area of interest is the evaluation of this compound in other B-cell malignancies, such as Waldenstrom macroglobulinemia or multiple myeloma. Finally, the development of biomarkers to predict response to this compound could help to identify patients who are most likely to benefit from this therapy.
合成法
The synthesis of N-methyl-2-(methylsulfonyl)-N-(quinolin-4-ylmethyl)acetamide involves several steps, including the preparation of the quinoline starting material, the introduction of the methylsulfonyl group, and the final coupling with the N-methylacetamide moiety. The synthesis has been described in detail in the literature and involves the use of various reagents and catalysts.
科学的研究の応用
N-methyl-2-(methylsulfonyl)-N-(quinolin-4-ylmethyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has shown potent anti-tumor activity and has been shown to inhibit BTK signaling and downstream pathways.
特性
IUPAC Name |
N-methyl-2-methylsulfonyl-N-(quinolin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-16(14(17)10-20(2,18)19)9-11-7-8-15-13-6-4-3-5-12(11)13/h3-8H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJFLKIUWMJHMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC2=CC=CC=C12)C(=O)CS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-adamantyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B5369521.png)
![ethyl 1-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B5369523.png)
![2-(4-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol](/img/structure/B5369524.png)
![4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B5369530.png)

![N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5369543.png)
![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5369544.png)
![3-[(4-ethylphenyl)amino]-1-(3-methoxypropyl)-2,5-pyrrolidinedione](/img/structure/B5369555.png)
![N-[1-({[1-(hydroxymethyl)propyl]amino}carbonyl)-2-(4-methylphenyl)vinyl]benzamide](/img/structure/B5369563.png)
![{1-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclopropyl}amine hydrochloride](/img/structure/B5369570.png)
![N-(2,3-dimethylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5369591.png)
![2-[(4-bromophenyl)sulfonyl]-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5369592.png)